molecular formula C14H29ClO4S B14437088 beta-Chloroethyl iso decoxyethyl sulfite CAS No. 74039-75-1

beta-Chloroethyl iso decoxyethyl sulfite

Cat. No.: B14437088
CAS No.: 74039-75-1
M. Wt: 328.9 g/mol
InChI Key: CUSWNRBNKBVACW-UHFFFAOYSA-N
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Description

Beta-Chloroethyl iso decoxyethyl sulfite (CAS: 74039-75-1) is a sulfite ester derivative characterized by its branched iso-decoxyethyl chain and a reactive beta-chloroethyl group. This compound is primarily utilized as an intermediate in chemical synthesis, particularly in controlled industrial or laboratory settings . Its structure combines sulfite ester functionality with halogenated alkyl groups, which may confer reactivity in alkylation or polymerization processes.

Properties

CAS No.

74039-75-1

Molecular Formula

C14H29ClO4S

Molecular Weight

328.9 g/mol

IUPAC Name

2-chloroethyl 2-(8-methylnonoxy)ethyl sulfite

InChI

InChI=1S/C14H29ClO4S/c1-14(2)8-6-4-3-5-7-10-17-12-13-19-20(16)18-11-9-15/h14H,3-13H2,1-2H3

InChI Key

CUSWNRBNKBVACW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOCCOS(=O)OCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloroethyl iso decoxyethyl sulfite typically involves the reaction of chloroethyl alcohol with iso-decoxyethyl alcohol in the presence of a sulfite source. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide in an SN2 reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Beta-Chloroethyl iso decoxyethyl sulfite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfite group to a sulfide.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Beta-Chloroethyl iso decoxyethyl sulfite has several scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-Chloroethyl iso decoxyethyl sulfite involves its interaction with molecular targets through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The sulfite moiety can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize beta-chloroethyl iso decoxyethyl sulfite, the following table compares its structural and functional attributes with analogous sulfite esters, sulfonates, and chloroethyl derivatives:

Compound CAS Number Key Functional Groups Primary Uses Reactivity/Stability Documented Data
This compound 74039-75-1 Sulfite ester, β-chloroethyl, iso-decoxyethyl Industrial intermediate (alkylation/polymerization) Likely reactive due to chloroethyl group; stability under controlled conditions inferred Limited; referenced in specialty chemical databases
Chloromethyl chlorosulfate 49715-04-0 Sulfate ester, chloromethyl Chemical intermediate (controlled industrial use) Reacts violently with water; requires strict handling Detailed safety data available (handling, hazards)
Sodium sulfite 7757-83-7 Sulfite ion (SO₃²⁻) Photography, pulp/paper bleaching, water treatment Releases SO₂ with acids; oxidizes to sulfate in air Purity criteria standardized (ISO 418, ISO 22743)
Ethylene chlorohydrin 107-07-3 β-chloroethyl alcohol Solvent, precursor to ethylene glycol Hydrolyzes to glycol; highly toxic Physical-chemical data well-documented
Aluminum sulfite N/A Sulfite, aluminum ion Water treatment, stabilizer in industrial processes High stability due to covalent bonding and interactions Stability studied in industrial contexts

Key Findings:

Reactivity : this compound shares reactivity traits with chloromethyl chlorosulfate (e.g., halogenated alkyl groups prone to nucleophilic substitution) but differs in ester backbone complexity. Its branched iso-decoxyethyl chain may reduce volatility compared to simpler sulfite esters like chloromethyl chlorosulfate .

Stability : Unlike sodium sulfite, which oxidizes readily in air, sulfite esters like this compound are likely more stable under anhydrous conditions but susceptible to hydrolysis in aqueous environments .

Industrial Relevance : While sodium sulfite and aluminum sulfite are standardized for large-scale applications (e.g., pulp/paper mills, water treatment), this compound’s use appears restricted to specialized synthetic pathways .

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